对苯二甲醛

描述

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.科学研究应用

环境影响和毒性

环境存在和风险:对苯二甲醛及其醌类衍生物(如对苯二甲醛)已在各种环境区室中被发现,如城市径流、路边土壤和空气颗粒物,表明由于人类活动而广泛地扩散到环境中。这些化合物的存在引发了对生态和人类健康风险的担忧 (Cao 等人,2022).

沉积物中的存在:研究表明,对苯二甲醛及其醌类衍生物存在于河流、河口、沿海和深海沉积物中。这表明河流出水口可能是将这些化学物质运送到沿海和公海的重要途径 (Zeng 等人,2023).

在分析化学中的应用

环氧树脂薄膜用于氧化还原酶检测:对苯二胺衍生物,包括对苯二甲醛,已被用于开发对氧化还原酶有反应的环氧树脂薄膜。这种薄膜会根据酶氧化改变颜色,展示了其在化学分析和环境监测中的潜力 (Kanno 等人,2010).

伏安酶免疫测定:对苯二甲醛已用于电化学研究,特别是在过氧化物酶介导的伏安酶免疫测定中,用于检测植物病毒。这展示了其在生物传感技术中的应用 (Jiao 等人,2000).

工业应用

橡胶工业:对苯二胺的衍生物,如对苯二甲醛,在橡胶工业中用作抗氧化剂。它们在延缓橡胶制品氧化降解中起着至关重要的作用 (Wang 等人,2022).

用于金属检测的电化学表面:对苯二甲醛等衍生物已在用于检测废水中金属的电化学表面的开发中得到探索,说明了其在环境监测和污染控制中的潜力 (Oztekin 等人,2010).

超级电容器应用:对苯二甲醛在超级电容器的氧化还原介质电解质中的用途已得到研究。该应用可以提高超级电容器的性能,表明其在储能技术中的潜力 (Yu 等人,2014).

安全和危害

This would involve looking at the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions that it could be used in.

Each of these areas would typically be discussed in a separate paragraph, with a subheading for each paragraph. The analysis would be based on a thorough review of the scientific literature on the compound. I hope this helps, and I apologize for not being able to provide more specific information on “p-Phenylenediglyoxal”. If you have any other questions or need further clarification, feel free to ask!

属性

IUPAC Name |

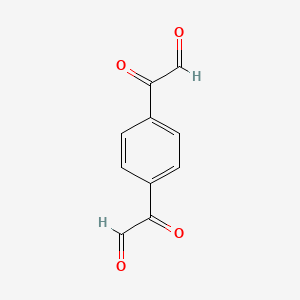

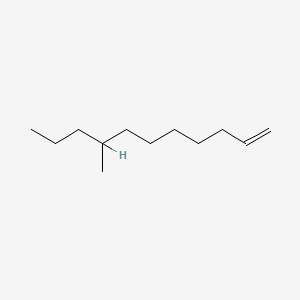

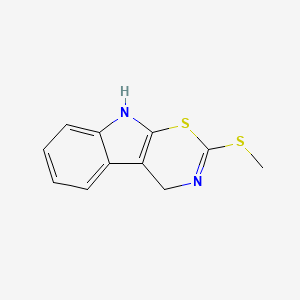

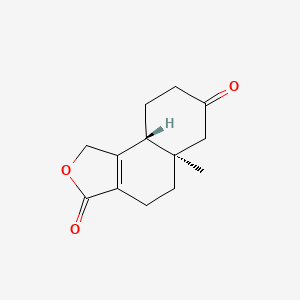

2-(4-oxaldehydoylphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-9(13)7-1-2-8(4-3-7)10(14)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYNRIBBFRFNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181239 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

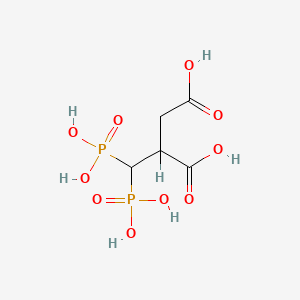

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Phenylenediglyoxal | |

CAS RN |

2673-16-7 | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002673167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Phenyldiglyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)